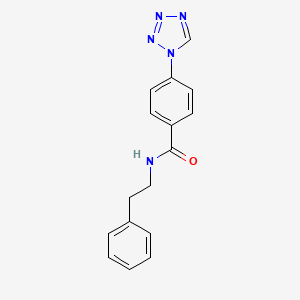![molecular formula C13H10Cl3N3OS B5304910 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5304910.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide, also known as A771726, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus Kinase (JAK) inhibitors, which are known to play a crucial role in regulating the immune system.
Wirkmechanismus
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. These enzymes play a crucial role in regulating the immune system, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK enzymes, 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide can reduce inflammation and prevent tissue damage caused by autoimmune diseases.
Biochemical and Physiological Effects:
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to have significant anti-inflammatory effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can prevent tissue damage caused by autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its potential therapeutic applications, which can provide valuable insights into its mechanism of action and potential side effects.
However, there are also some limitations to using 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide in lab experiments. It has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain animal models. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide. One area of research is to further investigate its mechanism of action and its potential side effects. Another area of research is to explore its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Additionally, there is a need to develop more selective JAK inhibitors that can target specific JAK enzymes, which can reduce the risk of side effects.
Synthesemethoden
The synthesis of 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide involves the reaction of 2,4,5-trichlorophenylacetic acid with thionyl chloride to form the acid chloride, which is then reacted with 4-methyl-2-thiopyrimidine to form the corresponding amide. This process yields 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide as a white crystalline solid with a melting point of approximately 180°C.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are known to play a crucial role in regulating the immune system. By inhibiting JAK enzymes, 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide can reduce inflammation and prevent tissue damage caused by autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3OS/c1-7-2-3-17-13(18-7)21-6-12(20)19-11-5-9(15)8(14)4-10(11)16/h2-5H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJIRFNUOBITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5304848.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5304868.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)
![1-acetyl-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5304895.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304899.png)
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304905.png)

![N-(5-bromo-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5304929.png)

![3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5304944.png)